molecular formula C12H12N2O2 B1670287 (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID CAS No. 56649-48-0

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID

Cat. No.: B1670287
CAS No.: 56649-48-0
M. Wt: 216.24 g/mol
InChI Key: RGYCCBLTSWHXIS-SECBINFHSA-N
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Description

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID is a derivative of etomidate, a well-known hypnotic agent used for the induction of anesthesia. This compound retains many of the pharmacological properties of etomidate but has been modified to potentially reduce some of the adverse effects associated with its parent compound. Etomidate itself is an imidazole-based agonist of the γ-aminobutyric acid type A receptor, which enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Preparation Methods

The synthesis of desethyletomidate involves the modification of the etomidate molecule. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert desethyletomidate into its corresponding alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with various reagents to form different derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of imidazole derivatives and their interactions with various reagents.

    Biology: this compound is studied for its potential effects on biological systems, particularly its interaction with γ-aminobutyric acid type A receptors.

    Medicine: Research is ongoing to explore its potential as an anesthetic agent with reduced side effects compared to etomidate.

    Industry: This compound is used in the development of new anesthetic agents and other pharmaceuticals.

Mechanism of Action

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID exerts its effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor. This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid, leading to sedation and hypnosis. The molecular targets include the γ-aminobutyric acid type A receptor, and the pathways involved are primarily related to the modulation of inhibitory neurotransmission .

Comparison with Similar Compounds

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID is compared with other similar compounds, such as:

This compound stands out due to its potential to reduce some of the adverse effects associated with etomidate, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-[(1R)-1-phenylethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCCBLTSWHXIS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205217
Record name Desethyl-etomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-48-0
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56649-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethyl-etomidate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl-etomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYL-ETOMIDATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324NBY7A0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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